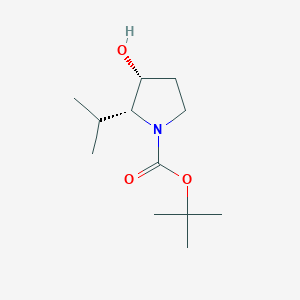

Tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate

Description

Tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, a hydroxyl substituent at the 3-position, and an isopropyl group at the 2-position. Its stereochemistry (2R,3R) is critical for its role as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. The compound’s tert-butyl group enhances stability and solubility in organic solvents, while the hydroxyl group enables hydrogen bonding and further functionalization .

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWRCXLLTHEQOW-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a tert-butyl group and a hydroxy group. Its molecular formula is , and it possesses a molecular weight of 233.32 g/mol. The structural formula can be represented as follows:

Tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of specific enzymes, thereby preventing substrate interaction and catalytic activity.

- Receptor Modulation : It has been suggested that this compound can interact with various cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activity

Research has indicated several biological activities associated with tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

| Test System | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Assay | 25 | |

| ABTS Assay | 30 |

- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant efficacy of tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate using various assays such as DPPH and ABTS. The results demonstrated that the compound significantly scavenged free radicals, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Activity

A further investigation into the anti-inflammatory properties was conducted using murine macrophage cells. The treatment with tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential utility in inflammatory disorders.

Comparative Analysis

To better understand the uniqueness of tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate compared to similar compounds, a comparative analysis was performed against other pyrrolidine derivatives.

| Compound Name | Antioxidant Activity (IC50 µM) | Anti-inflammatory Effect |

|---|---|---|

| Tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate | 25 | Significant |

| Tert-butyl (2S,3S)-5-Oxo-pyrrolidine | 40 | Moderate |

| Tert-butyl (4-hydroxy-pyrrolidine) | 35 | Low |

Scientific Research Applications

Antioxidant Properties

Research indicates that Tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

| Test System | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Assay | 25 | |

| ABTS Assay | 30 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant efficacy of Tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate. The findings revealed that the compound effectively scavenged free radicals, indicating its potential as a therapeutic agent for conditions associated with oxidative stress.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on murine macrophage cells, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This underscores its potential utility in managing inflammatory disorders.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Influence: The (2R,3R) configuration optimizes hydrogen-bonding interactions in crystal lattices, as noted in studies using SHELX for crystallographic analysis .

- Substituent Effects : The isopropyl group in the target compound increases steric hindrance compared to methyl analogs, slowing reaction kinetics in nucleophilic substitutions .

Functional Group Analogues

Hydroxymethyl vs. Hydroxy Substituents

- Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: N/A): The hydroxymethyl group enhances water solubility (logP ~0.5 vs. 1.2 for the target compound) but reduces thermal stability due to increased hydrogen-bonding capacity .

- Tert-butyl (2S,3R)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (CAS: N/A): The ketone group introduces electrophilic reactivity, enabling cross-coupling reactions absent in the hydroxyl-bearing target compound .

Silyl-Protected Derivatives

- (2S,3R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: N/A): The silyl ether group improves lipophilicity (logP ~3.8) and protects the hydroxyl group during multi-step syntheses, though deprotection requires harsh conditions (e.g., TBAF) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl (2R,3R)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate with high enantiomeric purity?

- Methodological Answer : Synthesis requires stereoselective strategies to control the (2R,3R) configuration. Key steps include:

- Protection : Use tert-butyloxycarbonyl (Boc) groups to stabilize the pyrrolidine ring during functionalization .

- Oxidation/Reduction : Dess–Martin periodinane oxidizes alcohols to ketones, followed by stereoselective reduction with NaBH₄ and chiral ligands .

- Reaction Conditions : Low temperatures (0–20°C) and anhydrous solvents (e.g., THF, CH₂Cl₂) minimize side reactions .

- Example Protocol :

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | Boc anhydride, DMAP, Et₃N, CH₂Cl₂ | Install Boc group |

| 2 | Oxidation | Dess–Martin periodinane, THF | Convert hydroxy to ketone |

| 3 | Reduction | NaBH₄ with (R)-BINOL ligand | Achieve (2R,3R) configuration |

| 4 | Deprotection | TFA in DCM | Remove Boc group |

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Analytical Methods :

- X-ray Crystallography : Refinement using SHELXL software provides unambiguous stereochemical assignment .

- Chiral HPLC : Separates enantiomers; retention times correlate with configuration .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in ¹H NMR signals, confirming chirality .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Primary Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., hydroxy group at δ 1.5–2.0 ppm, tert-butyl at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹ for the Boc group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₂₅NO₃ requires m/z 267.1838) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing hydrogen bonding networks?

- Strategies :

- High-Resolution Data : Use synchrotron radiation to improve data accuracy .

- Graph Set Analysis : Classify hydrogen bonds (e.g., D onor-A cceptor motifs) using Etter’s rules to identify packing motifs .

- Computational Validation : Compare experimental data with DFT-optimized structures to validate bond lengths/angles .

Q. What experimental approaches are recommended for studying nucleophilic substitution reactivity?

- Kinetic Studies :

- NMR Monitoring : Track reaction progress in real-time (e.g., disappearance of tert-butyl signals) .

- Competition Experiments : Compare reactivity of amines vs. thiols under identical conditions (e.g., NaH in THF at 0°C) .

- Table: Example Reaction Conditions

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzylamine | THF | 0°C | 85 |

| Thiophenol | DCM | 25°C | 72 |

Q. How can this compound be derivatized to study structure-activity relationships (SAR) in enzyme inhibition?

- Functionalization Strategies :

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Cs₂CO₃, dioxane) introduce aromatic groups .

- Oxidation : Convert the hydroxy group to a ketone for subsequent Schiff base formation .

- Biological Assays :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target enzymes .

- Enzymatic Kinetics : Determine IC₅₀ values under varied pH and temperature conditions .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use crystallographic data to model binding poses in enzyme active sites (e.g., AutoDock Vina) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in oxidation studies?

- Root Cause Analysis :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidation to carboxylic acids) .

- Solvent Effects : Compare reaction outcomes in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) .

- Resolution : Optimize oxidant stoichiometry (e.g., 1.2 eq. Dess–Martin periodinane) and monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.